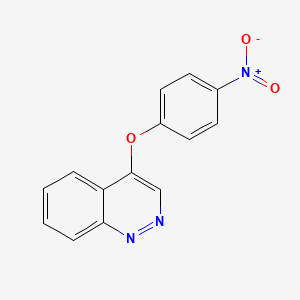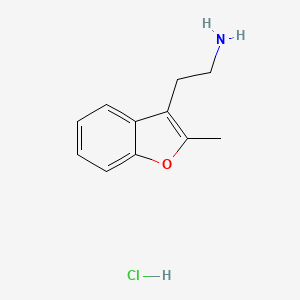![molecular formula C11H14ClNO4 B1379384 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride CAS No. 1803572-24-8](/img/structure/B1379384.png)
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is a chemical compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 . . This compound is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications due to its unique properties.
Mécanisme D'action
Target of Action
It’s structurally related to phenylalanine, which is known to interact with phenylalanine hydroxylase .
Mode of Action
Considering its structural similarity to phenylalanine, it might interact with phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine
Biochemical Pathways
If it does interact with phenylalanine hydroxylase as hypothesized, it could potentially influence the phenylalanine to tyrosine conversion pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride typically involves the reaction of phenylalanine with chloroacetic acid under basic conditions to introduce the carboxymethyl group . The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: The parent compound, essential for protein synthesis.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group instead of a carboxymethyl group.
4-Azidomethylphenylalanine: A derivative with an azido group, used in click chemistry.
Uniqueness
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is unique due to its carboxymethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with the parent compound or other derivatives .
Propriétés
IUPAC Name |
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQUHPFJRUJHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
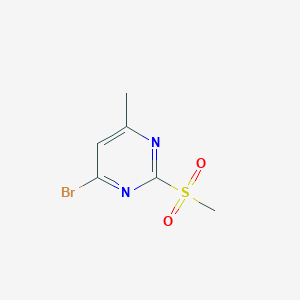
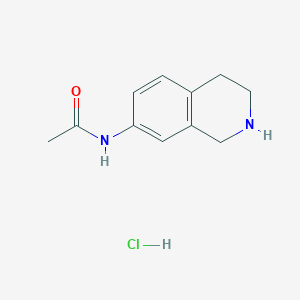

![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)
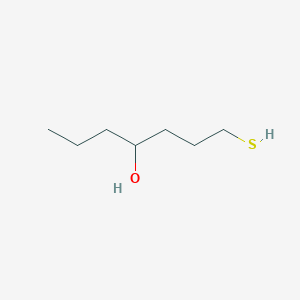
![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)



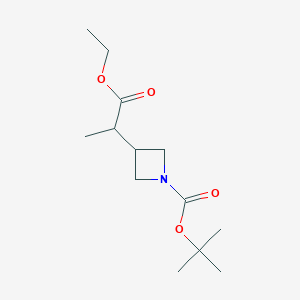
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
